molecular formula C10H10N2O3 B2702584 Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 303146-46-5

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2702584
CAS No.: 303146-46-5
M. Wt: 206.201
InChI Key: UQGRFRGIBBHLPN-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves the reaction of cyanoacetic acid derivatives with appropriate aldehydes or ketones under basic conditions. One common method includes the use of malononitrile and ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction proceeds through a series of condensation and cyclization steps to form the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-cyano-1,2-dimethyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-8(10(14)15-3)4-7(5-11)9(13)12(6)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGRFRGIBBHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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